molecular formula C19H20N2O3 B5070710 4-cyclohexyl-N-(3-nitrophenyl)benzamide

4-cyclohexyl-N-(3-nitrophenyl)benzamide

Cat. No.: B5070710
M. Wt: 324.4 g/mol
InChI Key: SCEMSUWLUCWCRP-UHFFFAOYSA-N
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Description

4-Cyclohexyl-N-(3-nitrophenyl)benzamide is a synthetic benzamide derivative of interest in chemical and pharmaceutical research. Benzamides are a class of aromatic organic compounds characterized by a benzene ring attached to an amide functional group, and they are frequently investigated for their diverse biological activities . Compounds with structural similarities, featuring both a cyclohexyl group and a 3-nitrophenyl substituent, are often explored in medicinal chemistry for their potential as molecular scaffolds in the development of therapeutic agents . The nitro group on the phenyl ring can be a key site for further chemical modifications, making this compound a valuable intermediate in synthetic organic chemistry. As a high-purity chemical, it is suited for use in assay development and structure-activity relationship (SAR) studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-cyclohexyl-N-(3-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c22-19(20-17-7-4-8-18(13-17)21(23)24)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h4,7-14H,1-3,5-6H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCEMSUWLUCWCRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclohexyl-N-(3-nitrophenyl)benzamide typically involves the reaction of 4-cyclohexylbenzoic acid with 3-nitroaniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-cyclohexyl-N-(3-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reaction conditions and reagents used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.

    Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution.

Major Products Formed

    Reduction: 4-cyclohexyl-N-(3-aminophenyl)benzamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Hydrolysis: 4-cyclohexylbenzoic acid and 3-nitroaniline.

Scientific Research Applications

4-cyclohexyl-N-(3-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-cyclohexyl-N-(3-nitrophenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in redox reactions, while the benzamide core can form hydrogen bonds and other interactions with biological macromolecules. The cyclohexyl group may influence the compound’s hydrophobicity and membrane permeability.

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of Key Benzamide Analogs

Compound Name Substituents Melting Point (°C) Synthesis Method Key Property/Activity Reference
4-Cyclohexyl-N-(3-nitrophenyl)benzamide Cyclohexyl, 3-nitrophenyl N/R N/R Hypothetical enzyme inhibition Target
N-[4-(3-nitrophenyl)-1,2,5-oxadiazol-3-yl]benzamide Benzamide, oxadiazole, 3-nitrophenyl 179 Microwave irradiation Antiplasmodial candidate
2-Nitro-N-(4-nitrophenyl)benzamide 2-nitro, 4-nitrophenyl N/R Conventional refluxing Orthorhombic crystal structure
N-(3-chlorophenethyl)-4-nitrobenzamide 3-chlorophenethyl, 4-nitro N/R Microwave-assisted Pharmacological potential

N/R: Not reported in provided evidence.

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